

# 22-Hydroxy Mifepristone-d6 certificate of analysis

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## *Compound of Interest*

Compound Name: **22-Hydroxy Mifepristone-d6**

Cat. No.: **B15612887**

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## Technical Guide: 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **22-Hydroxy Mifepristone-d6**, a deuterated metabolite of Mifepristone. The information is compiled to assist in research, analysis, and drug development activities.

## Certificate of Analysis (Typical Data)

The following table summarizes typical quantitative data for **22-Hydroxy Mifepristone-d6**, as compiled from manufacturer and literature sources.

Parameter	Specification
Chemical Name	(11 $\beta$ ,17 $\beta$ )-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one
Molecular Formula	C <sub>31</sub> H <sub>33</sub> D <sub>6</sub> NO <sub>3</sub>
Molecular Weight	479.68 g/mol
Purity	$\geq$ 98% (as determined by HPLC)
Isotopic Enrichment	$\geq$ 99% Deuterium
Appearance	A solid material
Solubility	Soluble in DMSO and ethanol
Storage	Store at -20°C for long-term stability. Shipped on blue ice.

## Experimental Protocols

### Quantification of 22-Hydroxy Mifepristone-d6 in Biological Samples using UHPLC-QqQ-MS/MS

This protocol is based on established methods for the analysis of mifepristone and its metabolites.[\[1\]](#)[\[2\]](#)

#### 1. Sample Preparation (Liquid-Liquid Extraction)

- To 200  $\mu$ L of the biological sample (e.g., human whole blood), add 20  $\mu$ L of an internal standard solution.
- Add 200  $\mu$ L of 0.5 M ammonium carbonate solution (pH 9).
- Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
- Centrifuge the samples at 1520  $\times$  g for 10 minutes at 4°C.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 50 µL of methanol for analysis.

## 2. UHPLC-QqQ-MS/MS Analysis

- Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ion source (ESI) in positive ionization mode.
- Chromatographic Separation: Utilize a suitable C18 column with a gradient elution profile.
- Mobile Phase: A typical mobile phase would consist of a mixture of water with a modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry Detection:
  - Operate in Multiple Reaction Monitoring (MRM) mode.
  - MS Parameters:
    - Nebulizing gas flow: 3 L/min
    - Heating gas flow: 10 L/min
    - Interface temperature: 250 °C
    - Desolvation line temperature: 200 °C
    - Heat block temperature: 350 °C
    - Drying gas flow: 10 L/min

## 3. Method Validation

- The method should be validated for selectivity, linearity, precision, accuracy, carryover, limit of quantification (LOQ), recovery, and matrix effect.[1][2]
- A typical LOQ for mifepristone and its metabolites is around 0.5 ng/mL.[1][2]

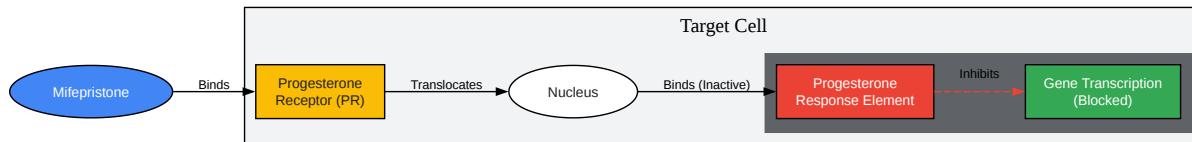
- Linearity is generally established over a concentration range of 0.5 to 1000 ng/mL.[1]
- Intra- and inter-day accuracy and precision values should not exceed  $\pm 15\%.$ [1][2]

## Signaling Pathways and Mechanisms of Action

Mifepristone, the parent compound of 22-Hydroxy Mifepristone, is known to interact with several signaling pathways.

### Progesterone Receptor (PR) Antagonism

Mifepristone acts as a competitive antagonist at progesterone receptor sites.[3][4] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[5] This is the primary mechanism for its use in the termination of pregnancy.[3][6]

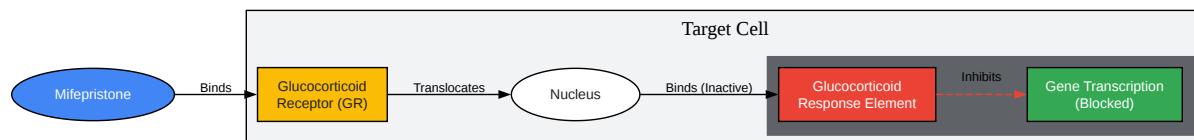


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Progesterone Receptor Antagonism by Mifepristone.

### Glucocorticoid Receptor (GR) Antagonism

At higher doses, mifepristone acts as an antagonist to the glucocorticoid receptor (GR).[3][7] It binds with high affinity to the GR, blocking the action of cortisol.[3] This has led to its use in managing conditions like Cushing's syndrome.[3][7]

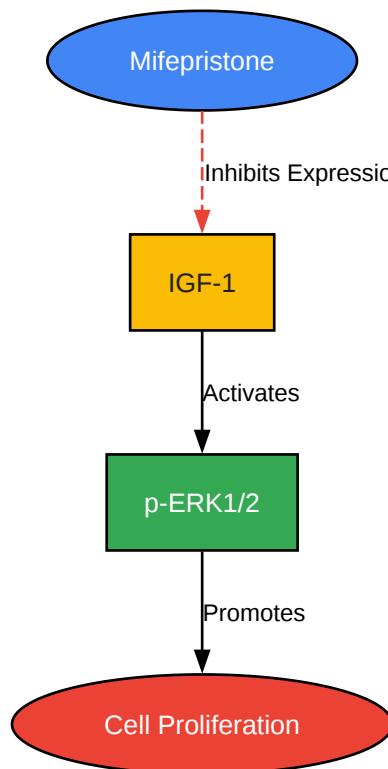


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Glucocorticoid Receptor Antagonism by Mifepristone.

## Inhibition of IGF-1 Signaling Pathway

Recent studies have shown that mifepristone can inhibit the Insulin-like Growth Factor-1 (IGF-1) signaling pathway.<sup>[8][9]</sup> This is particularly relevant in the context of its therapeutic effects on uterine leiomyomas.<sup>[8][9]</sup> Mifepristone has been observed to decrease the expression of IGF-1 and the phosphorylation of ERK1/2, a downstream effector in the pathway.<sup>[8][9]</sup>



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Inhibition of IGF-1 Signaling by Mifepristone.

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